Tissue-Selective Anabolic Efficacy: Prostate-Sparing Profile vs. Testosterone in Hershberger Assay
Androgen Receptor Modulators 1 (2f) demonstrates a superior anabolic-to-androgenic ratio in vivo relative to the classical androgen testosterone propionate (TP). In the rat Hershberger assay, 2f exerts a potent anabolic effect on the levator ani muscle while showing a significantly reduced stimulatory effect on prostate weight, a key indicator of androgenic side effects [1]. In contrast, TP at a dose of 1.2 mg/kg/day significantly increases prostate weight, lacking this tissue selectivity [1].
| Evidence Dimension | Tissue-specific anabolic effect (levator ani muscle) vs. androgenic effect (prostate weight) in vivo |
|---|---|
| Target Compound Data | Exhibits dose-dependent anabolic effect on levator ani muscle with minimal or no increase in prostate weight up to 15 mg/kg/day. |
| Comparator Or Baseline | Testosterone propionate (TP, 1.2 mg/kg/day, sc, qd) significantly increases both levator ani muscle and prostate weight. |
| Quantified Difference | Qualitative difference: TP induces significant prostate growth, while 2f does not, demonstrating a functionally prostate-sparing anabolic effect. |
| Conditions | Castrated mature male rat Hershberger assay; 7-day oral dosing. |
Why This Matters
For a procurement scientist, this functional selectivity profile is essential for studies aiming to dissect anabolic pathways without confounding androgenic effects, a property not shared by the endogenous comparator testosterone.
- [1] Aikawa K, et al. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III. Bioorg Med Chem. 2017. View Source
